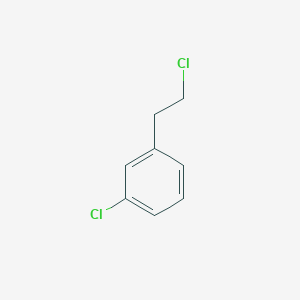

1-Chloro-3-(2-chloroethyl)benzene

Descripción general

Descripción

1-Chloro-3-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8Cl2. It is a chlorinated derivative of benzene, characterized by the presence of two chlorine atoms attached to the benzene ring and an ethyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-chloroethyl)benzene can be synthesized through the chlorination of 3-ethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced to the benzene ring and the ethyl group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-3-(2-chloroethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

Phenols and Ethers: Formed through nucleophilic substitution.

Carboxylic Acids and Aldehydes: Formed through oxidation.

Hydrocarbons: Formed through reduction.

Aplicaciones Científicas De Investigación

Synthesis and Production

The synthesis of 1-chloro-3-(2-chloroethyl)benzene typically involves the reaction of chlorobenzene with chloroethyl compounds under specific conditions. Various methods have been documented, including:

- Direct Halogenation : This method employs halogenating agents under controlled temperatures to introduce chlorine into the aromatic ring.

- Nucleophilic Substitution : Utilizing nucleophiles such as sodium or potassium salts of chloroethyl compounds can facilitate the substitution reaction on the aromatic ring.

This compound has been utilized in various scientific studies, particularly in pharmacology and materials science.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are often explored for their potential therapeutic effects against diseases such as cancer and bacterial infections. For example:

- Anticancer Agents : Research indicates that chlorinated compounds exhibit cytotoxic effects on cancer cell lines, making them valuable in drug development.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, revealing a dose-dependent response that supports its potential as a lead compound for further drug development.

Materials Science Applications

In materials science, this compound is studied for its properties as a polymerization initiator. It can be used to create cross-linked polymers that have applications in coatings, adhesives, and sealants.

Polymerization Study

Research has shown that when used as an initiator in radical polymerization processes, this compound can significantly enhance the mechanical properties of the resulting polymers. This application is particularly relevant for industries focused on developing high-performance materials.

Mecanismo De Acción

The mechanism of action of 1-chloro-3-(2-chloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The ethyl group can undergo oxidation or reduction, depending on the reaction conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the intermediate species formed during reactions.

Comparación Con Compuestos Similares

1-Chloro-3-(2-chloroethyl)benzene can be compared with other chlorinated benzene derivatives, such as:

- 1-Chloro-2-(2-chloroethyl)benzene

- 1-Chloro-4-(2-chloroethyl)benzene

- 1,2-Dichlorobenzene

- 1,3-Dichlorobenzene

- 1,4-Dichlorobenzene

Uniqueness: The unique positioning of the chlorine atoms and the ethyl group in this compound gives it distinct reactivity and properties compared to its isomers and other chlorinated benzene derivatives. This uniqueness makes it valuable in specific chemical syntheses and applications.

Actividad Biológica

1-Chloro-3-(2-chloroethyl)benzene, also known as chloroethylbenzene, is an organic compound characterized by its aromatic structure and the presence of two chlorine substituents. This compound belongs to the class of chloroethylated aromatics, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic uses and environmental impacts.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈Cl₂ and features a benzene ring with two chlorine atoms attached: one at the first carbon (C1) and another on a two-carbon ethyl chain linked at the third position (C3). The presence of these chlorine atoms affects the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.06 g/mol |

| Boiling Point | 210 °C |

| Melting Point | -20 °C |

| Solubility | Insoluble in water |

Biological Activity

This compound exhibits various biological activities, primarily attributed to its electrophilic nature due to the presence of chlorine atoms. These activities include:

- Antimicrobial Properties : Research indicates that chloroethylated compounds can exhibit antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The chlorinated structure may lead to DNA damage or apoptosis in sensitive cells.

- Mutagenicity : Some studies suggest that compounds similar to this compound have mutagenic potential, primarily through the formation of reactive intermediates that can interact with DNA.

The biological activity of this compound can be explained through its interaction with cellular components:

- Electrophilic Attack : The chlorine atoms can act as electrophiles, facilitating nucleophilic attacks by cellular macromolecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The metabolism of this compound may lead to the production of ROS, which can cause oxidative stress and damage to cellular structures.

Study 1: Antimicrobial Activity

A study conducted on various chloroethylated compounds, including this compound, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many standard antibiotics, suggesting potential for development as a new antimicrobial agent.

Study 2: Cytotoxic Effects

In vitro experiments on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its cytotoxic potential.

Safety and Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound:

- Toxicity : Animal studies indicate that exposure to high concentrations can lead to liver toxicity and other systemic effects.

- Regulatory Status : Given its potential mutagenicity, regulatory agencies categorize this compound under substances requiring careful handling and assessment.

Propiedades

IUPAC Name |

1-chloro-3-(2-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJPOIJORJPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559355 | |

| Record name | 1-Chloro-3-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5182-43-4 | |

| Record name | 1-Chloro-3-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.